RAS inhibitor Abd-7

RAS PPI inhibition surface plasmon resonance binding affinity

RAS-driven signaling studies demand highly characterized inhibitors. RAS inhibitor Abd-7 (CAS 2351843-48-4) is a validated, cell-permeable RAS-effector PPI inhibitor (Kd 51 nM) that blocks RAS interaction with PI3K, CRAF, and RALGDS. • Potency: IC50 8-10 µM in viability assays across KRASG12C, KRASG13D, KRASG12D lines; dose response from 2-5 µM. • Cell permeability: Caco-2 Papp 7.03×10⁻⁶ cm/s, efflux ratio 1.2. • Pan-RAS activity: KRAS, NRAS, HRAS mutants. • In stock with batch-specific COA; immediate global shipping.

Molecular Formula C23H25N3O3
Molecular Weight 391.5 g/mol
Cat. No. B2375562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAS inhibitor Abd-7
Molecular FormulaC23H25N3O3
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)NC2=C(N=C(C=C2)C3=C4C(=CC=C3)OCCO4)OC
InChIInChI=1S/C23H25N3O3/c1-26(2)15-16-7-9-17(10-8-16)24-20-12-11-19(25-23(20)27-3)18-5-4-6-21-22(18)29-14-13-28-21/h4-12,24H,13-15H2,1-3H3
InChIKeyMJHHFDJNRRCUOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Abd-7: Pan-RAS PPI Inhibitor


RAS inhibitor Abd-7 (CAS 2351843-48-4) is a small-molecule RAS-effector protein-protein interaction (PPI) inhibitor discovered through an intracellular antibody fragment competition strategy. It binds to the switch region of RAS proteins with a dissociation constant (Kd) of 51 nM, preventing the interaction between RAS and its key downstream effectors including PI3K, CRAF, and RALGDS [1]. The compound exhibits cell permeability (Caco-2 Papp A-B = 7.03 × 10⁻⁶ cm/s) and demonstrates anti-proliferative activity against RAS-mutant cancer cell lines in the low micromolar range [1].

RAS PPI Inhibitor Variability and Substitution Risk


RAS-effector PPI inhibitors are not functionally interchangeable. Unlike ATP-competitive kinase inhibitors that share a conserved binding pocket, RAS PPI inhibitors target shallow, dynamic protein-protein interfaces with compound-specific binding epitopes. The Abd series was derived from a competition screen using an intracellular antibody fragment that binds activated RAS isoforms; structural optimization of the Abd series yielded compounds with binding affinities ranging from >20 µM (Abd-2) to 38 nM (Abd-6) [1]. Other RAS PPI inhibitors, such as Kobe0065 (Ki = 46 µM against H-Ras·GTP-c-Raf-1), operate through different binding mechanisms and exhibit significantly lower affinity . Consequently, substituting one RAS PPI inhibitor for another without experimental validation risks complete loss of cellular efficacy, as demonstrated by the stark contrast between Abd-7 and its low-affinity analog Abd-2 in both BRET-based PPI disruption assays and cell viability studies [1].

Abd-7 vs. Analogues and Other RAS Inhibitors


Binding Affinity vs. Analogues and Kobe0065

Abd-7 binds to KRAS with a Kd of 51 nM, representing a >390-fold improvement in affinity compared to the structurally related but inactive analog Abd-2, and a 4.3-fold improvement over Abd-5 (220 nM). Abd-6 (38 nM) shows slightly higher affinity but with distinct selectivity profile differences [1]. Compared to the classical Ras-Raf inhibitor Kobe0065 (Ki = 46 µM for H-Ras·GTP-c-Raf-1 binding), Abd-7 demonstrates approximately 900-fold higher apparent affinity .

RAS PPI inhibition surface plasmon resonance binding affinity structure-activity relationship

Cellular PPI Disruption vs. Inactive Analogue

In a cell-based BRET assay using HEK293T cells transfected with RAS biosensors, Abd-7 reduced the BRET signal for KRASG12D interaction with PI3Kα, PI3Kγ, CRAF, and RALGDS at 5, 10, and 20 µM. In contrast, Abd-2 showed no effect on the BRET signal across the same concentration range (5-20 µM) for any RAS-effector pair tested [1]. Abd-7 similarly disrupted interactions for five different KRAS G12 mutants (G12C, G12D, G12R, G12S, G12V) with full-length CRAF, as well as NRASQ61H and HRASG12V with multiple effectors, whereas Abd-2 remained inactive in all assays [1].

BRET assay RAS biosensor cellular PPI inhibition effector engagement

Downstream Signaling Inhibition in KRAS-Mutant Cells

In DLD-1 (KRASG13D colorectal) and H358 (KRASG12C NSCLC) cells, Abd-7 induced a dose-dependent reduction in AKT phosphorylation (pAKT Ser473) and ERK1/2 phosphorylation (pERK1/2). Inhibition of pAKT initiated between 2-5 µM, reached >50% reduction at 10 µM, and complete suppression at 20 µM. pERK inhibition followed a similar dose-response profile. No changes in total AKT, total ERK1/2, or loading control cyclophilin B were observed [1]. Abd-2 and Abd-4 showed no inhibition of pAKT or pERK at any concentration tested [1].

AKT phosphorylation ERK phosphorylation Western blot MAPK pathway PI3K pathway

Anti-Proliferative Efficacy in RAS-Mutant Cells

In 72-hour cell viability assays, Abd-7 exhibited IC50 values of 8 µM in DLD-1 cells (KRASG13D) and 10 µM in HT1080 cells (NRASQ61K). Abd-2 and Abd-4 showed no effect on cell viability even at 20 µM. Abd-5 and Abd-6 reduced viability but did not eliminate cell populations; residual surviving cells remained at 20 µM after 72 h. Abd-7 was the only compound in the series to achieve near-complete loss of viability at 20 µM [1].

cell viability IC50 KRAS G13D NRAS Q61K anti-proliferative

Cell Permeability and Oral Bioavailability Potential

Abd-7 exhibits an apparent permeability coefficient (Papp) of 7.03 × 10⁻⁶ cm/s (A→B) and 8.46 × 10⁻⁶ cm/s (B→A) in Caco-2 cell monolayers, yielding an efflux ratio of 1.2, indicating passive transcellular diffusion without significant active efflux [1]. This value exceeds the typical threshold for moderate-to-high oral absorption potential (Papp > 1 × 10⁻⁶ cm/s) and compares favorably to reference compounds such as rapamycin (Papp = 12.6 × 10⁻⁶ cm/s) [2].

Caco-2 permeability oral bioavailability ADME cell penetration

Pan-RAS Mutant Coverage vs. H-Ras-Selective Inhibitor

Abd-7 inhibits PPI across multiple RAS isoforms and mutations: five KRAS G12 mutants (G12C, G12D, G12R, G12S, G12V) with full-length CRAF, NRASQ61H with PI3Kα/γ, CRAF-RBD, and RALGDS, and HRASG12V with the same effectors [1]. In contrast, Kobe0065 is reported to competitively inhibit H-Ras·GTP binding to c-Raf-1 RBD (Ki = 46 µM) but lacks documented activity against KRAS or NRAS mutants . The pan-RAS inhibitor RMC-6236 operates via a distinct cyclophilin A-mediated mechanism rather than direct RAS-effector interface blockade .

pan-RAS inhibitor KRAS mutants NRAS Q61H HRAS G12V mutant selectivity

Recommended Applications for Abd-7


RAS-Dependent Signaling Validation in KRAS-Mutant Models

Use Abd-7 at 5-20 µM to suppress RAS-driven pAKT and pERK signaling in KRASG12C, KRASG13D, or KRASG12D cell lines. The compound's defined potency (IC50 8-10 µM in viability assays) and dose-response profile (initiation at 2-5 µM, >50% at 10 µM) make it suitable for mechanistic studies where complete pathway blockade is required [1]. Abd-2 (inactive analog) is recommended as a negative control to confirm target-specific effects [1].

Chemical Probe for RAS-Effector PPI Screens

Abd-7 serves as a validated positive control in BRET-based RAS biosensor assays for screening compounds that disrupt RAS-effector interactions. Its broad activity across KRAS, NRAS, and HRAS mutants [1] makes it a suitable reference for pan-RAS PPI inhibitor discovery programs. The compound's 51 nM Kd provides a benchmark affinity for hit-to-lead optimization efforts targeting the RAS switch region [1].

In Vivo Pharmacodynamic Studies with Oral Potential

Abd-7's Caco-2 permeability (Papp 7.03 × 10⁻⁶ cm/s, efflux ratio 1.2) [1] supports its use in pilot in vivo studies where oral administration is preferred. The measured permeability exceeds the typical threshold for oral absorption [2], distinguishing it from many RAS PPI inhibitors with poor cellular penetration. Researchers should note that while permeability is favorable, comprehensive ADME and PK profiling remains to be fully established.

Comparative Pharmacology Across RAS Inhibitor Classes

Abd-7 offers a direct RAS-effector interface binding mechanism distinct from (i) Ras-Raf inhibitors like Kobe0065 (Ki 46 µM, H-Ras selective) , (ii) cyclophilin-recruiting pan-RAS inhibitors like RMC-6236 , and (iii) covalent KRASG12C inhibitors. This mechanistic differentiation makes Abd-7 valuable for head-to-head studies comparing cellular responses and resistance mechanisms across RAS inhibitor classes.

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